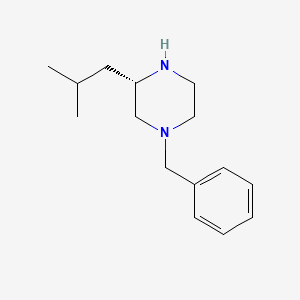

(S)-1-Benzyl-3-isobutylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMROSCVRBNRRZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592154 | |

| Record name | (3S)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444892-03-9 | |

| Record name | (3S)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-1-Benzyl-3-isobutylpiperazine from L-Leucine

This guide provides a comprehensive, step-by-step technical overview for the synthesis of the chiral piperazine derivative, (S)-1-Benzyl-3-isobutylpiperazine, commencing from the readily available and optically pure amino acid, L-leucine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not just a procedural outline but also the underlying chemical principles and justifications for the selected methodologies.

Introduction

Chiral piperazine scaffolds are of significant interest in medicinal chemistry as they are integral components of numerous pharmacologically active compounds. The defined stereochemistry of these structures is often crucial for their biological activity. The synthesis of enantiomerically pure piperazines is, therefore, a key objective in the development of new therapeutic agents. This guide details a robust and reliable five-step synthetic route to this compound, leveraging the chirality of the starting material, L-leucine, to ensure the stereochemical integrity of the final product.

Physicochemical Properties of the Target Molecule

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₂₄N₂ |

| Molecular Weight | 232.37 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

| Chirality | (S)-configuration |

Overall Synthetic Scheme

The synthesis of this compound from L-leucine is a five-step process that involves the initial reduction of the carboxylic acid, protection of the amino group, activation of the hydroxyl group, a key cyclization step, and final deprotection.

Diagram 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Reduction of L-Leucine to (S)-2-Amino-4-methyl-1-pentanol (L-Leucinol)

Principle: The initial step involves the reduction of the carboxylic acid functionality of L-leucine to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

Experimental Protocol:

-

An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF).

-

The mixture is cooled to 10°C using an ice bath.

-

L-leucine (0.85 mol) is added portion-wise over a 30-minute period, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being refluxed for 16 hours.

-

The reaction mixture is then cooled to 10°C, and the reaction is carefully quenched by the sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford L-leucinol as a clear liquid.

Characterization of (S)-2-Amino-4-methyl-1-pentanol:

| Parameter | Value | Reference |

| Appearance | Clear liquid | [1] |

| Boiling Point | 63-65°C (0.9 mmHg) | [1] |

| Optical Rotation | [α]D²⁰ +14.6° (neat) | [1] |

| ¹H NMR (CDCl₃) | δ: 0.92 (d, 6H), 2.38–2.74 (m, 4H), 3.13–3.78 (m, 2H) | [1] |

Step 2: N-Boc Protection of L-Leucinol

Principle: The amino group of L-leucinol is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering in the subsequent mesylation step. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acid generated during the reaction.

Experimental Protocol:

-

To a solution of L-leucinol (1.0 eq) in dichloromethane (CH₂Cl₂), triethylamine (1.5 eq) is added.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (S)-(1-(hydroxymethyl)-3-methylbutyl)carbamate.

Characterization of tert-Butyl (S)-(1-(hydroxymethyl)-3-methylbutyl)carbamate:

| Parameter | Value | Reference |

| Appearance | Colorless oil or white solid | [2] |

| ¹H NMR (CDCl₃) | δ: 1.07 (d, J = 7.0 Hz, 3 H), 1.42 (s, 9 H), 2.87 (m, 1 H), 5.12 (br s, 1 H), 5.19 (br s, 1 H), 7.24-7.37 (m, 5 H), 9.72 (s, 1 H) | [2] |

| ¹³C NMR (CDCl₃) | δ: 9.5, 28.5, 51.8, 54.9, 80.3, 126.9, 127.9, 129.0, 139.8, 155.3, 203.3 | [2] |

Step 3: Mesylation of N-Boc-L-leucinol

Principle: The primary hydroxyl group of N-Boc-L-leucinol is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl). This "activation" of the hydroxyl group is essential for the subsequent intramolecular cyclization.

Experimental Protocol:

-

To a solution of N-Boc-L-leucinol (1.0 eq) in anhydrous CH₂Cl₂ at 0°C, triethylamine (1.5 eq) is added.

-

Methanesulfonyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at 0°C for 4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give tert-butyl (S)-(1-(((methylsulfonyl)oxy)methyl)-3-methylbutyl)carbamate.[3]

Part 2: Piperazine Ring Formation and Final Product Synthesis

Step 4: Cyclization with Benzylamine to form tert-Butyl (S)-4-benzyl-2-isobutylpiperazine-1-carboxylate

Principle: This is the key ring-forming step. The mesylated intermediate undergoes a nucleophilic substitution reaction with benzylamine. The amino group of benzylamine first displaces the mesylate group in an intermolecular Sɴ2 reaction to form an intermediate. This is followed by an intramolecular Sɴ2 reaction where the secondary amine attacks the carbon bearing the Boc-protected amino group, leading to the formation of the piperazine ring. This reaction is typically carried out at elevated temperatures.

Diagram 2: Simplified mechanism of the cyclization step.

Experimental Protocol:

-

A solution of the mesylated intermediate (1.0 eq) and benzylamine (2.2 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl (S)-4-benzyl-2-isobutylpiperazine-1-carboxylate.

Step 5: Deprotection of the Boc group to Yield this compound

Principle: The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperazine ring. This is readily achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for this transformation.[2][4]

Experimental Protocol:

-

The Boc-protected piperazine derivative (1.0 eq) is dissolved in CH₂Cl₂.

-

Trifluoroacetic acid (TFA) (10 eq) is added, and the solution is stirred at room temperature for 2 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the excess TFA and solvent.

-

The residue is dissolved in CH₂Cl₂, and the solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.

Characterization of the Final Product

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂ | [5] |

| Molecular Weight | 232.37 | [5] |

| ¹H NMR (CDCl₃) | Expected signals: aromatic protons of the benzyl group (~7.2-7.4 ppm), benzylic CH₂ protons, piperazine ring protons, and isobutyl group protons. | [6] |

| ¹³C NMR (CDCl₃) | Expected signals: aromatic carbons, benzylic carbon, piperazine ring carbons, and isobutyl group carbons. | [6] |

| Mass Spectrometry | Expected (M+H)⁺ at m/z 233.20 | [6] |

| Optical Rotation | A specific optical rotation is expected, confirming the enantiomeric purity. | [7] |

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

-

Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE.

-

Benzylamine: Corrosive and can cause burns. Use in a well-ventilated area with appropriate PPE.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and potentially harmful. Use in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of enantiomerically pure this compound from L-leucine. By carefully controlling the reaction conditions and employing standard laboratory techniques, researchers can successfully synthesize this valuable chiral building block for applications in drug discovery and development. The principles and procedures outlined herein can also be adapted for the synthesis of other chiral piperazine derivatives from different amino acid precursors.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

-

Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved January 17, 2026, from [Link]

-

Gotoh, H., Lin, S. H., & Eyring, H. (1965). A Statistical Study of Optical Rotation for Synthetic D,L-Copolypeptide Solutions. Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 17, 2026, from [Link]

-

(S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Organic Syntheses Procedure. (n.d.).

-

Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Retrieved January 17, 2026, from [Link]

- Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-BENZYL-3(S)-ISOBUTYL-PIPERAZINE [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A Statistical Study of Optical Rotation for Synthetic D,L-Copolypeptide Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Synthesis of 1,3-Disubstituted Piperazines

Introduction: The Strategic Importance of Chiral 1,3-Disubstituted Piperazines

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of therapeutic agents.[1][2][3][4][5] Its prevalence is not arbitrary; the two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[2] However, a significant portion of the chemical space around the piperazine core, particularly involving stereochemically defined carbon substitutions, remains underexplored.[6][7] This guide focuses on the chiral synthesis of 1,3-disubstituted piperazines, a class of molecules with immense potential for creating novel therapeutics with enhanced potency and selectivity. The introduction of chirality at the C-3 position, in addition to substitution at the N-1 position, generates a three-dimensional architecture that can lead to more specific interactions with biological targets.

The asymmetric synthesis of these structures presents considerable challenges, primarily centered on the precise control of stereochemistry at the newly formed chiral center. This guide provides an in-depth exploration of the core strategies employed to overcome these hurdles, moving beyond a simple recitation of methods to delve into the mechanistic rationale behind experimental choices. We will examine methodologies rooted in the use of the chiral pool, cutting-edge catalytic asymmetric reactions, and diastereoselective approaches, offering not just protocols but a validated framework for their application.

Part 1: Harnessing the Chiral Pool: A Foundation of Stereocontrol

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a time-honored and robust strategy for asymmetric synthesis. Natural α-amino acids, with their inherent stereochemistry, are particularly valuable precursors for the construction of chiral piperazine frameworks.[8][9][10][11] This approach embeds stereochemical information from the outset, guiding the formation of the desired enantiomer.

Synthesis of Chiral Piperazines from Amino Acid-Derived Precursors

A powerful illustration of this strategy involves the conversion of α-amino acids into key intermediates like chiral 1,2-diamines, which can then be cyclized to form the piperazine ring.[10] This multi-step sequence offers a high degree of control over the final stereochemistry.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines [10]

This protocol outlines a four-step synthesis starting from an α-amino acid to yield an orthogonally protected, enantiomerically pure 2-substituted piperazine.

Step 1: Synthesis of the Chiral 1,2-Diamine

-

To a solution of the starting N-protected α-amino acid in an appropriate solvent (e.g., THF), add a coupling agent (e.g., HBTU) and a suitable amine (e.g., N,O-dimethylhydroxylamine hydrochloride) in the presence of a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until the formation of the Weinreb amide is complete, as monitored by TLC or LC-MS.

-

Reduce the Weinreb amide using a suitable reducing agent (e.g., LiAlH4) to yield the corresponding aldehyde.

-

Perform a reductive amination on the aldehyde with a protected amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride) to furnish the orthogonally bis-protected chiral 1,2-diamine.

Step 2: Aza-Michael Addition and Cyclization

-

In a separate flask, generate the vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

-

Add the chiral 1,2-diamine to the reaction mixture. The aza-Michael addition will proceed, followed by intramolecular cyclization to form the piperazine ring.

-

Monitor the reaction for completion and then quench with a suitable reagent (e.g., saturated aqueous NaHCO3).

Step 3: Purification

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired orthogonally protected 2-substituted piperazine.

Self-Validation: The enantiomeric purity of the final product should be assessed using chiral HPLC, and the structure confirmed by NMR spectroscopy and mass spectrometry. The retention of stereochemistry from the starting amino acid is a key validation point of this methodology.

Caption: General workflow for the synthesis of chiral piperazines from the amino acid chiral pool.

Part 2: Catalytic Asymmetric Synthesis: The Modern Frontier

While chiral pool synthesis is reliable, the development of catalytic asymmetric methods represents a more atom-economical and versatile approach. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

A notable advancement in this area is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][3] This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.[1][3]

Experimental Protocol: Asymmetric Synthesis of α-Tertiary Piperazin-2-ones [1][3]

Step 1: Preparation of the Piperazin-2-one Substrate

-

Synthesize the differentially N-protected piperazin-2-one starting material using established literature procedures.

Step 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

-

In a glovebox, charge a reaction vessel with the palladium precursor (e.g., [Pd2(pmdba)3]) and a chiral phosphine ligand (e.g., an electron-deficient PHOX ligand).

-

Add the N-protected piperazin-2-one substrate and a suitable solvent (e.g., toluene).

-

Stir the reaction mixture at the designated temperature until complete consumption of the starting material is observed by TLC or LC-MS.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-tertiary piperazin-2-one.

Step 4: Reduction to the Chiral Piperazine

-

Dissolve the purified piperazin-2-one in a suitable solvent (e.g., THF).

-

Add a reducing agent (e.g., LiAlH4 or BH3·THF) and stir the reaction at the appropriate temperature.

-

Quench the reaction carefully and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and concentrate to yield the chiral α-tertiary piperazine.

Trustworthiness of the Protocol: The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand and the reaction conditions. It is crucial to screen various ligands to optimize the enantiomeric excess (ee) for a given substrate. The ee should be determined by chiral HPLC analysis.

Caption: Catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation of piperazin-2-ones.

Iridium-Catalyzed Regio- and Diastereoselective Synthesis

Recent breakthroughs have demonstrated the power of iridium catalysis for the highly regio- and diastereoselective synthesis of C-substituted piperazines through a formal [3+3] cycloaddition of imines.[12][13] This atom-economical approach allows for the construction of complex piperazine structures with excellent stereocontrol.[12][13]

Part 3: Diastereoselective Strategies for Stereochemical Control

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective reactions are often guided by the steric and electronic properties of the starting materials and reagents.

Dimerization of 3-Aminooxetanes

A notable example of a diastereoselective synthesis of piperazines is the cooperative indium-diphenyl phosphate catalyzed [3+3] annulation of 3-aminooxetanes.[14] This method provides access to 1,4-diaryl piperazines with excellent diastereoselectivity.[14]

| Method | Key Features | Stereochemical Outcome | Reference |

| Pd-Catalyzed Carboamination | Modular synthesis from amino acids. | cis-2,6-disubstitution favored.[9] | [9] |

| Iridium-Catalyzed Imine Coupling | Atom-economical [3+3] cycloaddition. | High diastereoselectivity for a single isomer.[12][13] | [12][13] |

| Indium-Catalyzed Aminooxetane Dimerization | Cooperative catalysis for [3+3] annulation. | Excellent diastereoselectivity.[14] | [14] |

Part 4: Practical Considerations for Method Selection

The choice of a synthetic route for a chiral 1,3-disubstituted piperazine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

-

Substrate Scope and Functional Group Tolerance: Catalytic methods, particularly those employing palladium and iridium, often exhibit broad substrate scope and tolerance to a wide range of functional groups.[12][13][15]

-

Scalability: For drug development, scalability is paramount. Methods that avoid cryogenic temperatures and highly sensitive reagents are generally preferred. The synthesis of orthogonally protected piperazines from amino acids has been demonstrated on a multigram scale.[10]

-

Analytical Validation: The stereochemical integrity of the synthesized piperazines must be rigorously confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess, while Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments) and X-ray crystallography are essential for assigning relative and absolute stereochemistry.

Conclusion and Future Outlook

The field of chiral piperazine synthesis is continuously evolving, driven by the persistent demand for novel molecular entities in drug discovery. While significant progress has been made, particularly in the realm of catalytic asymmetric synthesis, challenges remain. The development of methods for accessing currently underrepresented substitution patterns and the discovery of more sustainable and efficient catalytic systems will be key areas of future research. The expansion of the synthetic toolbox for chiral piperazines will undoubtedly unlock new avenues for the design and development of next-generation therapeutics.

References

-

Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

-

Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

-

α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. National Institutes of Health. [Link]

-

Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

-

Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]

-

Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications. [Link]

-

Advantages of chiral gem-disubstituted piperazines. ResearchGate. [Link]

-

Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. RSC Publishing. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. National Institutes of Health. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. RSC Publishing. [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

Asymmetric Synthesis of (S)-1-Benzyl-3-isobutylpiperazine: A Technical Guide

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] Its ability to engage in various biological interactions, coupled with its favorable physicochemical properties, makes it a cornerstone in drug design. The introduction of stereocenters into the piperazine ring, particularly at the C-3 position, unlocks access to a three-dimensional chemical space that is crucial for enhancing potency, selectivity, and pharmacokinetic profiles. (S)-1-Benzyl-3-isobutylpiperazine is a key chiral building block, and its enantiomerically pure synthesis is of paramount importance for the development of novel therapeutics. This guide provides an in-depth exploration of robust and scalable strategies for the asymmetric synthesis of this valuable compound, focusing on the underlying principles and practical execution.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiopure this compound can be approached through several distinct strategies, each with its own merits and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity. This guide will focus on three primary strategies:

-

Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

-

Catalytic Asymmetric Hydrogenation: Employing chiral catalysts to induce stereoselectivity in the reduction of a prochiral precursor.

-

Diastereoselective Alkylation: Utilizing a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.

Strategy 1: Chiral Pool Synthesis from (S)-Leucine

This approach utilizes the readily available and inexpensive amino acid, (S)-leucine, as the source of chirality. The isobutyl group at the C-3 position of the target molecule is directly derived from the side chain of leucine, ensuring excellent stereochemical control.

Conceptual Workflow

The general strategy involves the reductive amination of a β-keto ester derived from (S)-leucine, followed by cyclization to form the piperazine ring.[2]

Caption: Chiral pool synthesis of this compound from (S)-Leucine.

In-Depth Mechanistic Discussion and Rationale

The key to this strategy lies in the stereoretentive conversion of (S)-leucine to the corresponding β-keto ester. The Masamune condensation is a reliable method for this transformation. The subsequent reductive amination introduces the second nitrogen atom. While this step can proceed with a mixture of diastereomers, these can often be separated chromatographically.[2] The cyclization to the piperazinone is typically spontaneous upon deprotection of one of the amine protecting groups. The final steps involve N-benzylation and reduction of the amide to furnish the target molecule. The choice of reducing agent for the final step is critical to avoid racemization. Lithium aluminum hydride (LiAlH4) is a common and effective choice.

Experimental Protocol: Synthesis of (S)-3-Isobutylpiperazin-2-one

-

N-Boc Protection of (S)-Leucine: To a solution of (S)-leucine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-leucine.

-

Masamune Condensation: To a solution of N-Boc-(S)-leucine (1.0 eq) in anhydrous dichloromethane at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and stir at room temperature for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide. Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Stir for 2 hours at 0 °C, then quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry, and concentrate to afford the β-keto ester.

-

Reductive Amination: To a solution of the β-keto ester (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours. Quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate to give the crude diamino ester.

-

Cyclization and Deprotection: Treat the crude diamino ester with trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Dissolve the residue in methanol and heat to reflux for 6 hours to induce cyclization. Cool to room temperature and concentrate to give the crude piperazinone. Purify by column chromatography to obtain (S)-3-isobutylpiperazin-2-one.

Strategy 2: Catalytic Asymmetric Hydrogenation

This powerful strategy introduces chirality through the enantioselective reduction of a prochiral pyrazine precursor. The development of chiral transition metal catalysts has made this a highly efficient and atom-economical approach.[3][4][5]

Conceptual Workflow

The synthesis begins with the construction of a substituted pyrazine, which is then subjected to asymmetric hydrogenation using a chiral catalyst, followed by N-benzylation.

Caption: Asymmetric hydrogenation approach to this compound.

In-Depth Mechanistic Discussion and Rationale

The success of this strategy hinges on the performance of the chiral catalyst in the asymmetric hydrogenation step. Palladium-based catalysts with chiral phosphine ligands have shown excellent enantioselectivity in the reduction of pyrazin-2-ols.[3][4] The hydroxyl group of the pyrazin-2-ol is crucial for coordinating to the metal center and directing the stereochemical outcome of the hydrogenation. The choice of ligand, solvent, and reaction conditions must be carefully optimized to achieve high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation of 2-Hydroxy-5-isobutylpyrazine

-

Synthesis of 2-Hydroxy-5-isobutylpyrazine: A mixture of glycine anhydride (2,5-diketopiperazine, 1.0 eq) and isovaleraldehyde (1.2 eq) in acetic acid is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-hydroxy-5-isobutylpyrazine.

-

Asymmetric Hydrogenation: In a high-pressure reactor, a solution of 2-hydroxy-5-isobutylpyrazine (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and benzene) is degassed.[4] A chiral palladium catalyst, such as Pd(OAc)₂ with a chiral phosphine ligand (e.g., a BINAP derivative), is added under an inert atmosphere. The reactor is pressurized with hydrogen gas (e.g., 1000 psi) and heated (e.g., 80 °C) for 24-48 hours.[4] After cooling and depressurization, the reaction mixture is filtered through a pad of celite and concentrated. The enantiomeric excess of the resulting (S)-3-isobutylpiperazin-2-one is determined by chiral HPLC analysis.

-

N-Benzylation and Reduction: The (S)-3-isobutylpiperazin-2-one is then N-benzylated using benzyl bromide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The resulting (S)-1-benzyl-3-isobutylpiperazin-2-one is subsequently reduced with LiAlH₄ in THF to afford the final product, this compound.

Data Summary: Catalyst Performance in Asymmetric Hydrogenation

| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | ee (%) |

| Pd(OAc)₂ / (S)-BINAP | DCM/Benzene | 80 | 1000 | >90 |

| [Ir(COD)Cl]₂ / (S,S)-f-spiroPhos | Toluene | 60 | 800 | 85 |

Note: Data is representative and optimization is typically required for specific substrates.

Strategy 3: Diastereoselective Alkylation

This approach involves the use of a chiral auxiliary to control the stereoselective introduction of the isobutyl group onto a piperazine scaffold. While this method may involve more steps, it offers a high degree of predictability and control over the stereochemistry.

Conceptual Workflow

A chiral piperazinone, derived from a chiral amino acid, is alkylated at the C-3 position. The chiral auxiliary is then removed to provide the desired enantiomerically enriched product.

Caption: Diastereoselective alkylation route to this compound.

In-Depth Mechanistic Discussion and Rationale

The stereochemical outcome of the alkylation is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile (isobutyl iodide) to one face of the enolate. The choice of the chiral auxiliary is critical. Evans oxazolidinones and Schöllkopf bis-lactim ethers are examples of auxiliaries that have been successfully employed in similar transformations. After the diastereoselective alkylation, the auxiliary is cleaved under conditions that do not compromise the stereochemical integrity of the newly formed stereocenter.

Experimental Protocol: Diastereoselective Alkylation

-

Synthesis of the Chiral Auxiliary: The synthesis of a suitable chiral piperazinone auxiliary, for example, from (S)-phenylglycine, is a multi-step process that can be adapted from literature procedures.

-

Diastereoselective Alkylation: To a solution of the chiral piperazinone auxiliary (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78 °C to form the enolate. Add isobutyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the diastereomers can be separated by column chromatography.

-

Auxiliary Cleavage: The desired diastereomer is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the chiral auxiliary.

-

Final Steps: The resulting (S)-3-isobutylpiperazin-2-one is then converted to this compound as described in the previous sections.

Conclusion and Future Perspectives

The asymmetric synthesis of this compound is a well-addressed challenge in organic chemistry, with several robust and scalable methods available to researchers. The choice of synthetic strategy will be dictated by the specific requirements of the project, including cost, scale, and desired enantiopurity. Chiral pool synthesis offers a direct and cost-effective route, while catalytic asymmetric hydrogenation provides an elegant and atom-economical alternative. Diastereoselective alkylation, although potentially longer, offers a high degree of control and predictability. Future advancements in this field will likely focus on the development of even more efficient and selective catalysts for asymmetric transformations, further streamlining the synthesis of this and other valuable chiral building blocks for the pharmaceutical industry.

References

-

Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(35), 6887-6893. [Link]

-

Mendoza-Sánchez, R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4783. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(48), 16844-16851. [Link]

-

Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6231-6236. [Link]

-

Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

-

Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

-

Reddy, G. S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2469. [Link]

-

Organic Syntheses Procedure. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 8. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. (2021). ResearchGate. [Link]

-

A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science. [Link]

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-1-Benzyl-3-isobutylpiperazine: Synthesis, Properties, and Potential Pharmacological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl-3-isobutylpiperazine is a chiral derivative of benzylpiperazine, a class of compounds with known psychoactive and pharmacological properties. While this specific molecule is not extensively documented in current literature, its structural motifs—a chiral center at the 3-position of the piperazine ring, an isobutyl substituent, and a benzyl group on the distal nitrogen—suggest a unique profile for potential applications in medicinal chemistry and drug discovery. The piperazine core is a privileged scaffold in numerous clinically used drugs, valued for its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions. The introduction of stereochemistry and a lipophilic isobutyl group is anticipated to significantly influence its interaction with biological targets.

This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route for its stereoselective preparation, and an exploration of its potential biological activities based on the structure-activity relationships of related benzylpiperazine analogs.

Chemical Structure and Physicochemical Properties

The structure of this compound features a piperazine ring with a benzyl group attached to the nitrogen at position 1 and an isobutyl group at the chiral carbon in position 3, with (S)-stereochemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₅H₂₄N₂ | |

| Molecular Weight | 232.37 g/mol | |

| Appearance | Colorless to pale yellow oil (predicted) | Based on similar N-benzylpiperazines. |

| Boiling Point | >300 °C (estimated) | High boiling point expected due to molecular weight and polar nature. |

| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water. | The piperazine nitrogen atoms will increase aqueous solubility, while the benzyl and isobutyl groups will enhance lipid solubility. |

| pKa (most basic) | ~8.5 - 9.5 (estimated) | The secondary amine in the piperazine ring is expected to be the most basic site. |

| LogP | ~3.0 - 3.5 (estimated) | Indicates good lipid solubility and potential for blood-brain barrier penetration. |

Stereoselective Synthesis of this compound

A plausible and efficient stereoselective synthesis of this compound can be envisioned starting from the chiral amino acid, (S)-leucine. This multi-step synthesis ensures the desired stereochemistry at the C3 position of the piperazine ring.

Proposed Synthetic Pathway

The proposed synthesis involves the formation of a chiral 1,2-diamine intermediate from (S)-leucine, followed by cyclization to form the 3-isobutylpiperazine core, and subsequent N-benzylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reduction of (S)-Leucine to (S)-2-amino-4-methyl-1-pentanol

-

Rationale: The carboxylic acid of the starting amino acid is reduced to a primary alcohol to provide a handle for subsequent functional group manipulations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of (S)-leucine (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-amino-4-methyl-1-pentanol.

-

Step 2: N-Protection of the Amino Alcohol

-

Rationale: The primary amine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Procedure:

-

(S)-2-amino-4-methyl-1-pentanol (1.0 eq.) is dissolved in a mixture of dichloromethane (DCM) and water.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) are added.

-

The mixture is stirred at room temperature for 12-16 hours.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amino alcohol.

-

Step 3: Conversion of the Hydroxyl Group to an Azide

-

Rationale: The hydroxyl group is converted to a leaving group and then displaced by an azide, which will serve as a precursor to the second amine of the piperazine ring.

-

Procedure:

-

The N-Boc protected amino alcohol (1.0 eq.) is dissolved in anhydrous THF.

-

Diphenylphosphoryl azide (DPPA, 1.2 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) are added at 0 °C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The solvent is removed, and the residue is purified by column chromatography to yield the N-Boc protected azido compound.

-

Step 4: Reduction of the Azide to a Diamine

-

Rationale: The azide is reduced to a primary amine to form the key 1,2-diamine intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

The azido compound is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the N-Boc protected 1,2-diamine.

-

Step 5: Cyclization to the Piperazin-2-one

-

Rationale: The diamine is cyclized with a two-carbon electrophile to form the piperazinone ring.

-

Procedure:

-

The diamine (1.0 eq.) is dissolved in DCM with a base such as TEA (2.2 eq.).

-

A solution of chloroacetyl chloride (1.1 eq.) in DCM is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 4-6 hours.

-

The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 6: Reduction of the Piperazin-2-one

-

Rationale: The amide carbonyl of the piperazinone is reduced to a methylene group to form the piperazine ring.

-

Procedure:

-

The piperazin-2-one is reduced using a strong reducing agent like LiAlH₄ in THF, similar to Step 1.

-

Workup as described in Step 1 yields the Boc-protected (S)-3-isobutylpiperazine.

-

Step 7: N-Benzylation and Deprotection

-

Rationale: The final step involves the alkylation of the secondary amine with a benzyl group. The Boc protecting group is then removed under acidic conditions.

-

Procedure:

-

The Boc-protected (S)-3-isobutylpiperazine (1.0 eq.) is dissolved in a solvent such as acetonitrile.

-

A base, for example, potassium carbonate (K₂CO₃, 1.5 eq.), and benzyl bromide (1.1 eq.) are added.

-

The mixture is heated to reflux for 6-8 hours.

-

After cooling, the solids are filtered off, and the solvent is evaporated.

-

The crude product is dissolved in DCM, and trifluoroacetic acid (TFA) is added to remove the Boc group.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is evaporated, and the residue is basified with aqueous NaOH and extracted with an organic solvent.

-

The organic extracts are dried and concentrated, and the final product, this compound, is purified by column chromatography.

-

Potential Biological Activity and Mechanism of Action

Benzylpiperazine (BZP) and its derivatives are known to interact with various monoamine transporters and receptors in the central nervous system, often exhibiting stimulant properties.[1] The introduction of an isobutyl group at the 3-position of the piperazine ring is likely to modulate the potency and selectivity of the compound for these targets.

Structure-Activity Relationship (SAR) Insights

-

The Benzyl Group: The unsubstituted benzyl group is a common feature in many centrally active compounds and is known to contribute to binding at dopamine and serotonin transporters.[1]

-

The Piperazine Core: This motif is a versatile scaffold that can be functionalized to tune the pharmacokinetic and pharmacodynamic properties of a molecule.[2]

-

The 3-Isobutyl Group: The presence of a lipophilic alkyl group at the 3-position may enhance binding to hydrophobic pockets within receptor or transporter binding sites. This could potentially increase selectivity for certain targets over others. For instance, in some classes of compounds, alkyl substituents on the piperazine ring have been shown to influence selectivity for sigma receptors.[3]

Potential Molecular Targets and Signaling Pathways

Based on the pharmacology of related benzylpiperazine compounds, this compound could potentially act as a modulator of:

-

Dopamine Transporter (DAT): Inhibition of DAT would lead to increased synaptic dopamine levels, resulting in stimulant effects.

-

Serotonin Transporter (SERT): Interaction with SERT could modulate serotonergic neurotransmission, which is relevant for mood and anxiety disorders.

-

Sigma Receptors (σ₁ and σ₂): Many piperazine derivatives show affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[3]

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

Conclusion

While this compound is not a well-characterized compound, its structural features suggest it as an interesting target for synthesis and pharmacological evaluation. The proposed stereoselective synthetic route, starting from a readily available chiral precursor, offers a viable path to obtaining this molecule for further study. Based on the known activities of related benzylpiperazine derivatives, it is hypothesized that this compound may exhibit activity as a modulator of monoamine transporters and/or sigma receptors, making it a candidate for investigation in the context of central nervous system disorders. Further research is required to validate these predictions and fully elucidate the chemical and biological profile of this novel chiral piperazine derivative.

References

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved January 17, 2026, from [Link]

-

Gao, L., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved January 17, 2026, from [Link]

-

O'Brien, P., et al. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Processes for the synthesis of 3-isobutylglutaric acid.

-

Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed. Retrieved January 17, 2026, from [Link]

-

Ye, Z., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Retrieved January 17, 2026, from [Link]

-

Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Retrieved January 17, 2026, from [Link]

-

Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. Retrieved January 17, 2026, from [Link]

-

JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved January 17, 2026, from [Link]

-

Appukkuttan, P., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 3 piperazinylbenzisothiazoles.

-

Wang, Z., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-1-Benzyl-3-isobutylpiperazine

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chiral piperazine derivative, (S)-1-Benzyl-3-isobutylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this compound. While direct experimental spectra for this specific molecule are not publicly available, this guide will present a detailed, predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups and data from closely related analogs.

Introduction: The Significance of Piperazine Derivatives

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anthelmintics, antihistamines, and antipsychotics.[1][2] The specific stereochemistry and substitution pattern of piperazine derivatives are critical to their biological activity and pharmacological profile. This compound is a chiral molecule with potential applications in the development of novel therapeutics. Its structural integrity, purity, and stereochemical configuration must be rigorously established, making spectroscopic analysis an indispensable tool in its synthesis and development.

Methodologies for Spectroscopic Analysis

A comprehensive spectroscopic characterization of this compound involves a multi-faceted approach, employing NMR, IR, and MS to probe different aspects of its molecular structure.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel piperazine derivative.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments would be employed for a complete assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl, isobutyl, and piperazine moieties. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | Singlet | 2H | Benzyl methylene protons (N-CH₂-Ph) |

| ~ 2.80 - 3.20 | Multiplet | 7H | Piperazine ring protons |

| ~ 2.10 | Multiplet | 1H | Isobutyl methine proton (-CH(CH₃)₂) |

| ~ 1.40 | Multiplet | 2H | Isobutyl methylene protons (-CH₂-CH(CH₃)₂) |

| ~ 0.90 | Doublet | 6H | Isobutyl methyl protons (-CH(CH₃)₂) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C₆H₅) |

| ~ 129 | Aromatic CH carbons (C₆H₅) |

| ~ 128 | Aromatic CH carbons (C₆H₅) |

| ~ 127 | Aromatic CH carbons (C₆H₅) |

| ~ 63 | Benzyl methylene carbon (N-CH₂-Ph) |

| ~ 50 - 60 | Piperazine ring carbons |

| ~ 45 | Isobutyl methylene carbon (-CH₂-CH(CH₃)₂) |

| ~ 28 | Isobutyl methine carbon (-CH(CH₃)₂) |

| ~ 22 | Isobutyl methyl carbons (-CH(CH₃)₂) |

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:[1]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and aromatic C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (isobutyl and piperazine) |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1100 - 1250 | C-N stretch | Amine |

| ~ 740, 700 | C-H bend (out-of-plane) | Monosubstituted benzene |

Experimental Protocol for FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the neat compound directly on the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[1] It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The molecular formula for this compound is C₁₅H₂₄N₂. The predicted exact mass is 232.1939 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 232.

Predicted Fragmentation Pattern

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[1] For this compound, characteristic fragmentation pathways would involve:

-

Benzylic cleavage: Loss of a benzyl radical to give a fragment at m/z 141, or cleavage to form the stable benzyl cation at m/z 91.

-

Cleavage of the isobutyl group: Loss of an isobutyl radical to give a fragment at m/z 175.

-

Ring cleavage: Fragmentation of the piperazine ring can lead to various smaller charged fragments.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile piperazine derivatives.[1][3]

-

Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetonitrile.[1]

-

GC Separation:

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, is essential for its unequivocal structural characterization. This guide provides a predictive framework for the expected spectroscopic data and outlines the standard methodologies for their acquisition and interpretation. Such a rigorous analytical approach ensures the identity, purity, and quality of this and other novel piperazine derivatives, which is a prerequisite for their advancement in drug discovery and development pipelines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Moore, K. A., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. Retrieved from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of (S)-1-Benzyl-3-isobutylpiperazine (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of (S)-1-Benzyl-3-isobutylpiperazine

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral substituted piperazine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine motif in pharmacologically active agents. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and quality control. This technical guide provides a comprehensive analysis of these critical parameters. In the absence of direct, published experimental values for this specific enantiomer, this document outlines the theoretical principles governing these properties, offers estimations based on structure-property relationships with analogous compounds, and details the rigorous experimental protocols required for their empirical determination. Furthermore, it introduces computational approaches as a modern alternative for property prediction.

Introduction to this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties.[1][2][3] Its two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors, influencing solubility and receptor binding.[1][2][3] The title compound, this compound, incorporates several key structural features:

-

A Piperazine Core: A six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions.

-

A Benzyl Group: Attached to the N1 position, this bulky, lipophilic group significantly influences molecular weight and intermolecular interactions.

-

An Isobutyl Group: A branched alkyl chain at the C3 position, which affects molecular packing and lipophilicity.

-

A Chiral Center: The C3 carbon is a stereocenter, giving rise to (S) and (R) enantiomers. This guide focuses on the (S)-enantiomer.

The physical properties of a specific enantiomer are identical to its counterpart, but can differ significantly from the racemic mixture. Understanding these properties is a prerequisite for any substantive research or development activity.

Theoretical Framework: Intermolecular Forces and Physical Properties

The melting and boiling points of a molecular compound are dictated by the energy required to overcome the intermolecular forces (IMFs) holding the molecules together in the solid and liquid states, respectively.[4][5] The primary factors influencing these properties for this compound are:

-

Molecular Weight: The compound has a molecular formula of C₁₅H₂₄N₂ and a molecular weight of 232.37 g/mol . Generally, higher molecular weight leads to stronger van der Waals forces and thus higher boiling points.[6][7]

-

Van der Waals Forces (London Dispersion Forces): These are the dominant forces for nonpolar molecules and increase with molecular size and surface area. The large benzyl and isobutyl groups contribute significantly to these interactions.[5] Branching, as seen in the isobutyl group, can sometimes lower the boiling point compared to a straight-chain isomer by decreasing the available surface area for interaction.[5]

-

Dipole-Dipole Interactions: The presence of the two nitrogen atoms introduces polarity into the molecule, creating a net molecular dipole moment. These permanent dipoles lead to stronger attractive forces than dispersion forces alone.[8]

-

Hydrogen Bonding: The secondary amine (N-H) at the N4 position is capable of acting as a hydrogen bond donor, and both nitrogen atoms can act as hydrogen bond acceptors. This is a particularly strong type of IMF and is expected to significantly elevate the melting and boiling points compared to similar molecules lacking this capability.[5][8]

-

Molecular Symmetry and Packing (Melting Point): The melting point is also highly dependent on how efficiently molecules can pack into a crystal lattice.[7] As a chiral, somewhat awkwardly shaped molecule, this compound may not pack as efficiently as a more symmetrical or planar molecule, which can lead to a lower melting point than might otherwise be expected based on its molecular weight and other IMFs.

Estimation of Physical Properties via Structural Analogs

While no direct experimental data for this compound is readily available, we can estimate its properties by examining related structures.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences |

| Piperazine | 86.14 | 106 | 146 | Unsubstituted core, two N-H bonds for H-bonding |

| 4-Benzylpiperidine | 175.27 | 6-7 | 279 | Piperidine core (one N), benzyl at C4 |

| 1-Benzyl-4-piperidone | 191.24 | N/A (liquid) | 134 @ 7 mmHg | Piperidone core, N-benzyl, no N-H H-bonding |

| 1-Benzyl-3-piperidinol | 191.27 | 50-55 | 140-142 @ 6 mmHg | Piperidine core, N-benzyl, C3-OH group |

| This compound | 232.37 | Predicted: Solid, likely < 80°C | Predicted: >280°C (likely requires vacuum) | Target Molecule |

-

Boiling Point Prediction: The target molecule (MW 232.37) is significantly heavier than the analogs. 4-Benzylpiperidine (MW 175.27) has a boiling point of 279°C. Given the higher molecular weight and the presence of a second nitrogen atom capable of hydrogen bonding, the boiling point of this compound at atmospheric pressure is expected to be considerably higher, likely well over 280°C. At such temperatures, decomposition is a significant risk, meaning the boiling point would need to be determined under reduced pressure.

-

Melting Point Prediction: The presence of a single N-H bond for hydrogen bonding and the molecule's overall bulk and asymmetry suggest it will be a solid at room temperature. However, the branched isobutyl group may disrupt efficient crystal packing. A study on piperazine-containing ureas noted that such substitutions can lead to lower melting points, often below 80°C.[9] Therefore, a melting point in the range of 40-80°C is a reasonable starting hypothesis.

Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[10] The capillary method is the standard for determination.[11]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Watch glass

-

Heating bath fluid (mineral oil or silicone oil for Thiele tube)

Step-by-Step Methodology

-

Sample Preparation: Place a small amount of the dry, powdered sample onto a clean watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Sample Loading: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[12]

-

Apparatus Setup (Mel-Temp): Place the loaded capillary tube into the sample holder of the apparatus. Ensure a clear view through the magnifying lens.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Measurement:

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

Insert a new sample tube.

-

Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the approximate melting point.[12]

-

Crucial Step: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: Record two temperatures:

-

Validation: Repeat the accurate measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] Given the high predicted boiling point, determination under reduced pressure is strongly recommended to prevent thermal decomposition.

Micro-Scale Method (Thiele Tube)

This method is ideal for small sample quantities.[14]

-

Apparatus Setup:

-

Place ~0.5 mL of the liquid sample into a small test tube.

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Place the assembly into a Thiele tube containing heating oil. The rubber band must remain above the oil level.[13]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, air will bubble out of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[13]

-

-

Cooling and Measurement:

-